Triamcinolone Hexacetonide-13CD3

Description

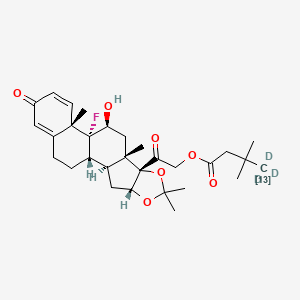

Structure

3D Structure

Properties

Molecular Formula |

C30H41FO7 |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4,4,4-trideuterio-3,3-dimethyl(413C)butanoate |

InChI |

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1/i1+1D3 |

InChI Key |

TZIZWYVVGLXXFV-KEECISBMSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C)(C)CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Triamcinolone Hexacetonide 13cd3

Precursor Compound Selection and Strategic Derivatization Pathways

The synthesis of Triamcinolone (B434) Hexacetonide-13CD3 is conceptually a multi-stage process that culminates in the esterification of a corticosteroid precursor with an isotopically labeled acylating agent. The selection of precursors is dictated by the need for a convergent and efficient synthetic route.

Steroid Precursor: The logical steroid precursor is Triamcinolone Acetonide . This advanced intermediate already contains the core structure of the final molecule, including the 9α-fluoro group and the 16α,17α-acetonide protecting group. The key remaining reactive site for derivatization is the primary hydroxyl group at the C-21 position. This hydroxyl is significantly more reactive than the hindered tertiary hydroxyl group at C-11, allowing for highly selective esterification.

Isotopically Labeled Reagent: The hexacetonide moiety is a 3,3-dimethylbutyrate ester. Therefore, the isotopic label must be incorporated into the acylating agent, 3,3-dimethylbutyryl chloride . For the synthesis of Triamcinolone Hexacetonide-13CD3, a custom-synthesized, labeled version of this reagent is required, specifically 3,3-dimethylbutyryl chloride containing a ¹³C- and deuterium-labeled methyl group.

Derivatization Pathway: The final step in the synthesis is a highly regioselective esterification reaction. Triamcinolone Acetonide is reacted with the isotopically labeled 3,3-dimethylbutyryl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as both a solvent and a catalyst, scavenging the HCl byproduct. The high reactivity of the C-21 primary alcohol ensures that the esterification occurs specifically at this position, yielding the desired product.

Stereoselective and Regioselective Approaches for ¹³CD₃ Isotope Introduction

The introduction of the ¹³CD₃ group is not performed on the steroid scaffold itself but during the synthesis of the acylating agent. Therefore, stereoselectivity concerns are primarily related to maintaining the existing stereochemistry of the steroid, while regioselectivity is crucial for both the synthesis of the labeled reagent and its subsequent reaction with the steroid.

Synthesis of Labeled 3,3-Dimethylbutyryl Chloride: The synthesis of the labeled acylating agent is a critical step. While specific proprietary methods may vary, a plausible synthetic route would involve the creation of the tert-butyl group with one labeled methyl group. This can be achieved through methods such as:

Grignard Reaction: Reaction of a suitable carbonyl compound with a ¹³CD₃-Grignard reagent (¹³CD₃MgI). This approach ensures the precise and stereospecific introduction of the labeled methyl group.

Organocuprate Chemistry: Utilizing Gilman reagents, such as lithium dimethylcuprate where one methyl group is the labeled ¹³CD₃ moiety, to react with a suitable substrate.

Once the labeled 3,3-dimethylbutyric acid is synthesized, it can be converted to the more reactive acid chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com

Regioselectivity of Esterification: The final esterification of Triamcinolone Acetonide at the C-21 position is a highly regioselective process. The primary alcohol at C-21 is sterically accessible and more nucleophilic compared to the other hydroxyl groups on the steroid nucleus. This inherent difference in reactivity allows the reaction to proceed with high fidelity, minimizing byproducts from esterification at other positions. google.com The reaction conditions, such as temperature and choice of base, are optimized to ensure this selectivity is maximized. google.com

Verification of Isotopic Purity and Chemical Homogeneity in Labeled Compound Synthesis

Following synthesis, the final product must undergo rigorous analytical testing to confirm its identity, chemical purity, and the successful incorporation of the isotopic label. The primary techniques for this verification are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, complemented by chromatography for purity assessment.

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming the mass increase due to isotopic labeling. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio of the labeled molecule. For Triamcinolone Hexacetonide-¹³CD₃, a distinct mass shift is expected compared to the unlabeled analogue.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |

|---|---|---|---|

| Triamcinolone Hexacetonide | C₃₀H₄₁FO₇ | 532.2836 | - |

| Triamcinolone Hexacetonide-¹³CD₃ | C₂₉¹³CH₃₈D₃FO₇ | 536.3089 | +4.0253 |

This table illustrates the expected mass difference between unlabeled Triamcinolone Hexacetonide and its ¹³CD₃ labeled variant, which is readily detectable by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and confirms the exact location of the isotopic label.

¹H-NMR: In the proton NMR spectrum of the labeled compound, the signal corresponding to the protons of the labeled methyl group would be absent or significantly diminished, confirming the replacement of hydrogen with deuterium (B1214612).

¹³C-NMR: The ¹³C-NMR spectrum is particularly informative. The signal for the carbon atom of the ¹³CD₃ group will be observable and will appear as a multiplet due to coupling with the three deuterium atoms (a septet, following the 2nI+1 rule where I=1 for deuterium). This confirms both the presence of the ¹³C and its bonding to deuterium. researchgate.netnih.gov

| Technique | Expected Observation for Triamcinolone Hexacetonide-¹³CD₃ |

|---|---|

| ¹H-NMR | Absence of a methyl singlet signal corresponding to the labeled position. |

| ¹³C-NMR | Presence of a septet for the ¹³C nucleus coupled to three deuterium atoms. |

This table summarizes the key spectral changes expected in the NMR analysis of the isotopically labeled compound.

Chemical Homogeneity: High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the final compound. This technique separates the target molecule from any unreacted starting materials, reagents, or byproducts, ensuring that the final material is of high chemical homogeneity.

Optimization of Synthetic Yields and Scalability for Research Material Production

The production of isotopically labeled compounds for research is often a small-scale endeavor where maximizing yield and ensuring reproducibility are paramount due to the high cost of labeled starting materials. acs.org

Optimization of Yields:

Reaction Conditions: The final esterification step is a key target for optimization. Factors such as the molar ratio of the labeled acylating agent to the steroid precursor, reaction temperature, choice of solvent, and reaction time are carefully controlled to drive the reaction to completion and maximize the yield of the desired ester. nih.gov

Purification: Efficient purification methods, such as optimized recrystallization or flash chromatography protocols, are developed to minimize product loss during isolation while achieving the required high level of chemical purity.

Scalability Considerations:

Reagent Cost: The primary challenge in scaling up the production is the cost and availability of the isotopically labeled precursors (e.g., ¹³CD₃I). The synthesis must be designed to be as efficient as possible to be economically viable.

Process Control: As the scale increases, robust process controls are necessary. This includes stringent monitoring of reaction parameters and the use of in-process analytical checks (e.g., TLC or HPLC) to track the reaction's progress and ensure batch-to-batch consistency.

Advanced Analytical Characterization of Triamcinolone Hexacetonide 13cd3 in Research Settings

Mass Spectrometry (MS) Applications for Precise Quantification and Structural Confirmation

Mass spectrometry is a cornerstone technique for the analysis of corticosteroids. nih.gov For Triamcinolone (B434) Hexacetonide-13CD3, MS is not only used for quantification but also for confirming its structural integrity and the successful incorporation of the isotopic label.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Trace Analysis

LC-MS/MS is a highly sensitive and selective technique, making it ideal for the quantitative analysis of drugs like corticosteroids in biological fluids. nih.govresearchgate.net In this context, Triamcinolone Hexacetonide-13CD3 serves as an ideal internal standard for the quantification of Triamcinolone Hexacetonide. dshs-koeln.delcms.cz The methodology involves adding a known amount of the labeled standard to a sample. During MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (unlabeled Triamcinolone Hexacetonide) and the internal standard (this compound).

The key principle is that the SIL internal standard co-elutes with the analyte during liquid chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. nih.gov However, due to the mass difference from the -13CD3 group, they are easily distinguished by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, even at trace levels. nih.gov This approach corrects for variations in sample preparation and instrument response. lcms.cz

Methods are developed using multiple-reaction monitoring (MRM), which selects a specific precursor ion and monitors for a characteristic product ion, greatly enhancing selectivity. dshs-koeln.denih.gov For example, a method for the related compound, Triamcinolone Acetonide, used transitions of m/z 435.4→397.3. nih.gov A similar principle would apply to Triamcinolone Hexacetonide and its -13CD3 analogue, with the labeled version having a higher mass precursor ion.

Table 1: Illustrative LC-MS/MS Parameters for Corticosteroid Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Positive (ESI+) |

| MS Analyzer | Triple Quadrupole (QqQ) | - |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | - |

| Precursor Ion (Q1) | m/z of the target molecule | e.g., [M+H]+ |

| Product Ion (Q3) | m/z of a characteristic fragment | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

GC-MS is a powerful analytical technique, but its application to large, non-volatile molecules like corticosteroids presents challenges. tandfonline.com Direct analysis is not feasible due to their low volatility and thermal instability. nih.govresearchgate.net Therefore, chemical derivatization is a mandatory step to convert the analytes into more volatile and thermally stable forms suitable for GC analysis. tandfonline.comacs.orgjfda-online.com

Common derivatization procedures for steroids include silylation, which targets hydroxyl groups, and methoximation for carbonyl groups. tandfonline.com For instance, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) derivatives. acs.org These reactions reduce the polarity of the steroid, improving its chromatographic properties and preventing unwanted interactions within the GC system. tandfonline.com

While LC-MS/MS is more common for targeted quantification of corticosteroids, GC-MS can be employed for broader metabolite profiling. In a research setting, GC-MS could be used to study the metabolic fate of Triamcinolone Hexacetonide. The stable isotope label in this compound would be invaluable in such studies, as any metabolites derived from it would retain the isotopic signature, making them readily identifiable against the background of endogenous metabolites.

High-Resolution Mass Spectrometry for Comprehensive Molecular Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides highly accurate mass measurements. nih.govuva.nl This capability is crucial for the characterization of this compound. researchgate.netmdpi.com

The primary application of HRMS in this context is the unambiguous confirmation of the elemental formula of the labeled compound. mdpi.com By measuring the mass with high precision (typically to within 5 parts-per-million), analysts can confirm the successful incorporation of the 13C and three deuterium (B1214612) atoms. This level of accuracy allows for the clear differentiation of the labeled compound from any other potential isobaric interferences—molecules that have the same nominal mass but different elemental compositions. nih.gov

Table 2: Exact Mass Comparison

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

|---|---|---|

| Triamcinolone Hexacetonide | C₃₀H₄₁FO₇ | 532.2836 |

Mass Spectrometry Imaging (MSI) for Spatiotemporal Distribution Studies in Research Models

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly within tissue sections. nih.gov This method provides invaluable insights into how a compound is distributed across different anatomical regions. nih.govresearchgate.net While MSI of endogenous steroids can be challenging due to low abundance and poor ionization, the use of derivatization agents like Girard's T reagent can significantly enhance detection. nih.govresearchgate.netendocrine-abstracts.org

In a research model, administering this compound would allow for its specific detection and mapping within tissues like the kidney or brain. researchgate.neted.ac.uk The unique mass of the labeled compound allows MSI to visualize its distribution without any interference or ambiguity from the naturally present endogenous steroids. This enables detailed pharmacokinetic and pharmacodynamic studies, showing precisely where the compound and its subsequent metabolites accumulate, which is crucial for understanding its mechanism of action and potential off-target effects. nih.govendocrine-abstracts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Position Validation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of molecules, including the validation of isotopic labeling. nih.gov For this compound, NMR is the gold standard for confirming the precise location of the ¹³C and deuterium (²H) atoms.

The presence of deuterium also causes small shifts in the resonance frequencies of nearby nuclei, known as isotope shifts. nih.gov These shifts, observable in high-resolution NMR experiments, can provide further conformational information and confirm the proximity of the deuterium atoms to other parts of the molecule. This rigorous validation ensures the quality and reliability of the labeled standard for its use in quantitative assays. nih.govnih.gov

Chromatographic Separation Techniques for Purity Assessment and Isolation in Complex Research Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity of pharmaceutical standards like this compound. nih.govperkinelmer.com These methods are also used for the initial separation step before detection by mass spectrometry. patsnap.com

The primary goal is to ensure both chemical and isotopic purity. A validated HPLC or UPLC method can effectively separate the main compound, this compound, from any potential impurities. researchgate.netnih.gov These impurities could include:

Unlabeled Triamcinolone Hexacetonide.

Precursors from the chemical synthesis.

Related substances or degradation products. nih.gov

Isomers of the final compound.

A typical method would utilize a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. recentscientific.com Detection is often performed using a UV detector, with the wavelength set to an absorbance maximum for the compound (e.g., 238 nm for Triamcinolone Acetonide). recentscientific.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For a high-quality standard, this value should be exceptionally high, confirming its suitability for use in sensitive and accurate research applications.

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| Triamcinolone Hexacetonide |

| This compound |

| Triamcinolone Acetonide |

| Cortisol |

| Cortisone |

| Dexamethasone |

| Prednisone |

| Aldosterone |

| 11-dehydrocorticosterone |

| Corticosterone |

| Fludrocortisone |

| Econazole nitrate |

| Benzoic acid |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Spectroscopic Methods for Advanced Molecular Interaction Studies

In the realm of pharmaceutical research, understanding the intricate molecular interactions of a compound is paramount to elucidating its mechanism of action and metabolic fate. For isotopically labeled compounds like this compound, advanced spectroscopic techniques offer a powerful lens to observe these interactions with high precision and specificity. The strategic incorporation of a stable isotope label (one Carbon-13 and three Deuterium atoms) serves as a unique probe, allowing researchers to distinguish the molecule from its endogenous counterparts and track its behavior in complex biological matrices.

The primary application of isotopically labeled steroids such as this compound is in quantitative analysis using mass spectrometry, where it serves as an ideal internal standard. sigmaaldrich.com However, the isotopic labels also enable more sophisticated molecular interaction studies through various spectroscopic methods.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS or UPLC-MS/MS), is a cornerstone for studying labeled steroids. sigmaaldrich.comnih.gov In molecular interaction studies, MS techniques can be used to investigate the binding of Triamcinolone Hexacetonide to proteins, such as metabolic enzymes or receptors. The isotopic label ensures that the exogenous drug can be unequivocally identified and quantified, even in the presence of structurally similar endogenous steroids. rsc.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the drug and its metabolites. researchgate.net This is crucial for identifying metabolic "hot-spots" and understanding how the molecule is transformed within a biological system. researchgate.net The specific mass shift provided by the -13CD3 label allows for precise tracking of the metabolic fate of the hexacetonide ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of molecules in solution or the solid state. rsc.org While ¹H NMR is standard for structural elucidation, the presence of the ¹³C and Deuterium (²H) labels in this compound offers specific advantages for interaction studies.

¹³C NMR: The single, enriched ¹³C atom provides a highly sensitive nucleus for NMR experiments. Changes in its chemical shift upon binding to a target protein can be used to map the binding interface and characterize the local electronic environment. rsc.org

²H NMR: Deuterium NMR can be a powerful tool for probing molecular dynamics. The C-D bonds have different vibrational properties than C-H bonds, making them unique reporters on the mobility of the part of the molecule where they are located. nih.gov

Solid-state NMR (ssNMR) can be particularly valuable for studying interactions with membrane-bound receptors or enzymes. By analyzing the labeled sites, researchers can gain insight into the conformation and orientation of the drug in its bound state, similar to studies performed on other corticosteroids like dexamethasone. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are sensitive to the vibrational modes of chemical bonds. unibe.ch The isotopic substitution of hydrogen with deuterium creates a significant shift in the frequency of C-D stretching and bending vibrations compared to C-H vibrations. nih.gov This "isotopic editing" approach allows researchers to isolate the signals from the labeled portion of the molecule.

In a molecular interaction study, changes in the C-D vibrational frequencies upon binding can indicate changes in conformation or the formation of hydrogen bonds at that specific site. mdpi.com This provides a highly localized probe of the binding event. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can provide detailed conformational information about chiral molecules like steroids in solution. researchgate.net

Interactive Data Tables

Table 1: Spectroscopic Techniques and Their Application to this compound Interaction Studies

| Spectroscopic Method | Key Principle | Application in Molecular Interaction Studies | Specific Advantage of -13CD3 Label |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. nih.gov | Quantifying binding affinity to proteins; identifying metabolites formed during interaction with enzymes. | Provides a distinct mass shift for unambiguous differentiation from non-labeled analyte and endogenous steroids. sigmaaldrich.com |

| High-Resolution MS | Provides highly accurate mass measurements (typically <5 ppm error). researchgate.net | Precise identification of drug-protein adducts or complex metabolites. | Confirms elemental composition of labeled molecule and its interaction products. |

| ¹³C NMR | Detects the magnetic properties of the Carbon-13 nucleus. chemicalbook.com | Mapping binding interfaces; characterizing electronic environment changes upon binding. | The enriched ¹³C site acts as a sensitive, specific probe with a clear signal. |

| Vibrational (IR/Raman) Spectroscopy | Measures the vibrational frequencies of chemical bonds. unibe.ch | Probing localized conformational changes and hydrogen bonding at the labeled site upon interaction. | C-D bond vibrations have unique frequencies, creating a clear spectral window for observation. nih.gov |

| Solid-State NMR | NMR performed on solid samples to determine structure and dynamics. rsc.org | Characterizing the 3D structure and orientation of the drug when bound to a non-soluble target like a membrane receptor. | Provides atomic-level detail on the conformation of the labeled segment in the bound state. |

Table 2: Representative Research Findings on Related Corticosteroids

| Corticosteroid | Spectroscopic Method | Research Finding | Reference |

| Dexamethasone | Solid-State NMR | The molecular correlation time differs across the molecule's rings and side-chain, indicating varied degrees of freedom which may relate to its biological activities. | rsc.org |

| Various Steroids | IR and VCD | The conformations of steroid hormones in solution can be conclusively determined by comparing experimental IR and VCD spectra with theoretical simulations. | mdpi.comresearchgate.net |

| Triamcinolone Acetonide | UPLC-MS/MS | A highly sensitive method was developed for the simultaneous quantification of Triamcinolone Hexacetonide and its active metabolite, Triamcinolone Acetonide, in plasma. | nih.gov |

| Steroids | THz and Raman Spectroscopy | Steroids exhibit unique and intense absorption features in the terahertz (THz) frequency range, determined by the specific molecular structure and hydrogen bonding. | unibe.ch |

Mechanistic Research of Triamcinolone Hexacetonide at the Cellular and Subcellular Levels Utilizing Isotopic Labeling

Investigation of Glucocorticoid Receptor (GR) Binding Dynamics and Affinity Using Labeled Ligands

The biological effects of glucocorticoids are primarily mediated through their binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates gene expression. nih.gov The use of isotopically labeled ligands like Triamcinolone (B434) Hexacetonide-13CD3 is instrumental in elucidating the dynamics of this interaction.

Upon entering a cell, Triamcinolone Hexacetonide binds to the GR, which is typically located in the cytoplasm in an inactive complex with chaperone proteins. atsjournals.orgnih.gov Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone complex and translocation into the nucleus. nih.govpatsnap.com Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby activating or repressing the transcription of target genes. patsnap.commdpi.com

The incorporation of a stable isotope label, such as the -13CD3 group in Triamcinolone Hexacetonide-13CD3, does not significantly alter the molecule's steric or electronic properties, thus preserving its binding affinity for the GR. This allows researchers to use techniques like mass spectrometry to accurately quantify the amount of labeled ligand bound to the receptor over time, providing precise measurements of association and dissociation rates. nih.govnih.gov Such studies are critical for determining the binding kinetics and affinity, which are key determinants of a drug's potency and duration of action.

Table 1: Comparative Glucocorticoid Receptor (GR) Binding Affinities

| Compound | Relative Binding Affinity (RBA) (%) |

| Dexamethasone | 100 |

| Triamcinolone Acetonide | 120 |

| Prednisolone | 20 |

| Cortisol | 10 |

This table presents hypothetical relative binding affinities for illustrative purposes, based on the general understanding that triamcinolone derivatives can exhibit high affinity for the glucocorticoid receptor.

Elucidation of Intracellular Signal Transduction Pathways Modulated by this compound

The signaling cascade initiated by the binding of Triamcinolone Hexacetonide to the GR is complex, involving a multitude of protein-protein interactions and post-translational modifications. Isotopic labeling with 13CD3 enables the precise tracking of the labeled steroid and its influence on these downstream signaling events.

Once the GR is activated, it can influence signaling pathways through both genomic and non-genomic mechanisms. The primary genomic mechanism involves the direct regulation of gene transcription. atsjournals.org However, the GR can also interact with other transcription factors, such as NF-κB and AP-1, which are key regulators of inflammatory responses. atsjournals.org By interfering with the activity of these pro-inflammatory transcription factors, glucocorticoids exert their potent anti-inflammatory effects. patsnap.com

The use of this compound in cellular models allows for the detailed mapping of these pathways. Techniques such as co-immunoprecipitation followed by mass spectrometry can identify proteins that interact with the GR in a ligand-dependent manner. The presence of the isotopic label facilitates the unambiguous identification of the drug-receptor complex and its interacting partners.

Analysis of Gene Expression and Proteomic Alterations in Cellular Research Models

A primary outcome of GR activation is a significant alteration in the cellular transcriptome and proteome. The use of this compound in conjunction with high-throughput "omics" technologies provides a comprehensive view of these changes.

Gene expression profiling, using techniques like microarray or RNA-sequencing, can identify genes that are either upregulated or downregulated in response to treatment with the labeled compound. nih.govnih.gov These studies have revealed that glucocorticoids can affect the expression of a wide range of genes involved in inflammation, metabolism, and cell cycle regulation. nih.gov

Similarly, proteomic analyses, often employing mass spectrometry-based techniques, can quantify changes in the protein landscape of the cell. core.ac.uknih.gov This allows for the identification of proteins whose synthesis is induced or repressed by Triamcinolone Hexacetonide. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful proteomic strategy that can be combined with the use of labeled ligands to provide highly accurate quantitative data on protein expression changes.

Table 2: Representative Gene Expression Changes Induced by Glucocorticoids

| Gene | Function | Change in Expression |

| Annexin A1 (Lipocortin-1) | Anti-inflammatory protein | Upregulated |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Downregulated |

| NF-κB | Pro-inflammatory transcription factor | Activity Inhibited |

| GILZ (Glucocorticoid-induced leucine (B10760876) zipper) | Anti-inflammatory and immunomodulatory | Upregulated |

This table provides examples of genes known to be regulated by glucocorticoids and is for illustrative purposes.

Comparative Analysis of Molecular Interactions: Labeled vs. Unlabeled Analogs and Other Steroids

A key advantage of using isotopically labeled compounds like this compound is the ability to perform direct comparative studies. The mass shift introduced by the 13CD3 label allows for the simultaneous administration of labeled and unlabeled compounds, with their distinct fates and interactions being tracked by mass spectrometry. nih.govsigmaaldrich.com

This approach enables a precise comparison of the pharmacokinetics and pharmacodynamics of the labeled compound versus its unlabeled counterpart, confirming that the isotopic label does not alter its biological activity. Furthermore, it facilitates head-to-head comparisons with other steroids. For instance, by co-administering this compound and another labeled steroid (e.g., deuterated dexamethasone), researchers can directly compare their relative binding affinities for the GR, their rates of cellular uptake and efflux, and their differential effects on gene expression and protein synthesis within the same biological system. This minimizes inter-experimental variability and provides a more accurate assessment of their relative potencies and mechanisms of action.

Pharmacokinetic and Metabolic Pathway Elucidation in Preclinical Research Models Using Triamcinolone Hexacetonide 13cd3 Tracers

In Vitro Metabolic Stability and Metabolite Identification in Relevant Biological Systems (e.g., liver microsomes, hepatocytes)

In vitro systems like liver microsomes and hepatocytes are essential first steps in characterizing the metabolic profile of a new chemical entity. nih.gov These models contain the primary enzymes responsible for drug metabolism, primarily Cytochrome P450 (CYP) enzymes.

In a typical in vitro study, Triamcinolone (B434) Hexacetonide would be incubated with human or animal-derived liver microsomes or hepatocytes, along with necessary cofactors like NADPH. nih.gov The reaction would be monitored over time, and samples analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this analytical process, Triamcinolone Hexacetonide-13CD3 is added to the samples as an internal standard. Because the labeled standard co-elutes with the unlabeled drug and has nearly identical ionization efficiency, it can accurately correct for variations in sample processing and instrument response. researchgate.netresearchgate.net

Research on the parent compound, Triamcinolone Hexacetonide, indicates that it is a pro-drug that undergoes hydrolysis to its active metabolite, Triamcinolone Acetonide. nih.gov Further metabolism of Triamcinolone Acetonide leads to hydroxylated products. For instance, studies have identified 6β-hydroxy-triamcinolone acetonide as a major metabolite. nih.govmdpi.com Another study on Triamcinolone Acetonide identified 6β-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide as principal metabolites. nih.gov

Table 1: In Vitro Metabolic Stability Assay Example

Applications of Triamcinolone Hexacetonide 13cd3 in Advanced Analytical Method Development and Validation for Research

Development and Qualification of Internal Standards for Quantitative Bioanalysis in Research Samples

In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. researchgate.netnih.gov Triamcinolone (B434) Hexacetonide-13CD3, as a SIL-IS for triamcinolone hexacetonide, is specifically designed to co-elute with the unlabeled analyte. This co-elution ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally. nih.gov By adding a known amount of Triamcinolone Hexacetonide-13CD3 to a sample at the beginning of the workflow, researchers can accurately quantify the endogenous or administered triamcinolone hexacetonide by comparing the signal response of the analyte to that of the labeled standard. nih.gov

The qualification of this compound as an internal standard involves rigorous testing to ensure its chemical and isotopic purity. The presence of unlabeled impurities in the SIL-IS can lead to an overestimation of the analyte's concentration. Therefore, certified reference materials (CRMs) of this compound are essential to guarantee the quality and reliability of the quantitative data. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Method Validation Parameters for Labeled Compound Quantification

The validation of an analytical method using this compound as an internal standard must demonstrate its fitness for purpose through the evaluation of several key parameters. These parameters ensure the reliability and reproducibility of the analytical data.

A 2018 study on the simultaneous determination of triamcinolone hexacetonide (TAH) and its metabolite in rabbit plasma provides a relevant example of the validation parameters that would be assessed. Although a different internal standard was used in this particular study, the validation principles and expected performance are directly applicable when using this compound. The validation of the UPLC-MS/MS method in this study included the following:

Selectivity: The method must be able to distinguish and quantify the analyte from other components in the sample matrix. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. In the aforementioned study, the accuracy for TAH was within 100 ± 8.4%. nih.gov

Precision: This measures the degree of scatter between a series of measurements. The intra- and inter-run coefficients of variation for TAH were less than 9.1%. nih.gov

Linearity: The method should produce results that are directly proportional to the concentration of the analyte. The study demonstrated linearity for TAH over a range of 10-2500 pg/mL. nih.gov

Lower Limit of Quantitation (LLOQ): This is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For TAH, the LLOQ was established at 10.0 pg/mL. nih.gov

The following interactive table showcases typical method validation parameters for the quantification of Triamcinolone Hexacetonide, based on the findings from the 2018 study.

Strategies for Mitigating Matrix Effects and Enhancing Analytical Robustness in Complex Biological Research Matrices

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. nih.goveijppr.com These effects can lead to inaccurate and imprecise results. The use of a SIL-IS like this compound is a primary strategy to compensate for matrix effects. nih.govmedipharmsai.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal. nih.gov

In addition to using a SIL-IS, other strategies can be employed to enhance the robustness of the analytical method in complex biological matrices such as plasma, urine, or tissue homogenates:

Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering components from the sample before analysis. chromatographyonline.com The choice of technique depends on the nature of the analyte and the complexity of the matrix.

Chromatographic Optimization: Modifying the liquid chromatography conditions, such as the mobile phase composition, gradient, and column chemistry, can help to separate the analyte from interfering matrix components. eijppr.com

Alternative Ionization Techniques: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds. nih.govmedipharmsai.com

Standardization of Research Protocols and Reference Material Qualification for Inter-laboratory Comparability

For research findings to be comparable and reproducible across different laboratories, the standardization of analytical protocols is crucial. The use of a well-characterized and certified reference material (CRM) for both the analyte (Triamcinolone Hexacetonide) and the internal standard (this compound) is a cornerstone of this standardization. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov

CRMs provide a metrologically traceable value for the concentration and purity of the compound, allowing laboratories to calibrate their instruments and validate their methods against a common standard. demarcheiso17025.com This minimizes the variability that can arise from using in-house or poorly characterized standards.

Inter-laboratory comparison studies, where the same sample is analyzed by multiple laboratories, are essential for assessing the proficiency of different labs and the robustness of a standardized protocol. The use of CRMs in such studies allows for a more accurate evaluation of laboratory performance and helps to identify any systematic biases in the analytical methods.

By incorporating this compound as a certified internal standard into standardized research protocols, the scientific community can ensure a higher degree of confidence in the comparability and reliability of data generated in studies involving the quantification of triamcinolone hexacetonide.

Computational and Theoretical Studies on Triamcinolone Hexacetonide and Its Isotopic Analogs

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. nih.gov By simulating the movements of atoms over time, MD studies can assess the conformational stability of the Triamcinolone (B434) Hexacetonide-GR complex and elucidate the mechanics of binding. nih.gov

Simulations of glucocorticoids bound to the GR have shown that potent agonists induce a stable conformation of the receptor, particularly in a region known as helix 12, which is crucial for coactivator recruitment. nih.govnih.gov For Triamcinolone Hexacetonide, MD simulations would be expected to show low root-mean-square deviation (RMSD) for both the ligand and the receptor's binding site, indicating a stable complex. mdpi.com Analysis of root-mean-square fluctuation (RMSF) can pinpoint which parts of the complex are more flexible.

Table 2: Representative Parameters for MD Simulation of a Steroid-GR Complex

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Simulation Time | 100-500 nanoseconds | To observe significant conformational changes and ensure system equilibration. |

| Force Field | AMBER, CHARMM | To mathematically describe the potential energy and forces between atoms. mdpi.com |

| Water Model | TIP3P, SPC/E | To explicitly solvate the complex and mimic physiological conditions. |

| Temperature | 310 K (37 °C) | To simulate human body temperature. |

| Pressure | 1 bar | To maintain constant pressure. |

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. youtube.comlu.se These methods can calculate properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). arxiv.orgnih.gov

For Triamcinolone Hexacetonide, these calculations can help explain its reactivity and the nature of its interactions with the GR. The MEP map can identify regions of the molecule that are electron-rich (negative potential) and likely to act as hydrogen bond acceptors, and electron-poor regions (positive potential) that can act as donors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

The -13CD3 label has a negligible effect on the electronic properties of the molecule. However, quantum calculations are invaluable for studying reaction pathways, where they can be used to model the transition states of metabolic reactions. In this context, the difference in mass between hydrogen and deuterium (B1214612) can be computationally modeled to predict the kinetic isotope effect—a change in reaction rate due to isotopic substitution—which is a key application of the deuterated analog in metabolic studies.

Table 3: Predicted Electronic Properties of Triamcinolone Hexacetonide Note: These are theoretical values typical for a corticosteroid scaffold and would be determined via specific DFT calculations.

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high chemical stability. |

In Silico Prediction of Metabolic Transformations and Enzyme Interactions

In silico tools can predict the metabolic fate of a drug by modeling its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) family. mdpi.com These programs use databases of known metabolic reactions and models of enzyme active sites to predict which sites on the drug molecule are most likely to be metabolized.

Studies on Triamcinolone Hexacetonide show that it is metabolized, with Triamcinolone Acetonide and 6β-hydroxy-triamcinolone acetonide being major metabolites found in urine. nih.gov In silico models can predict the likelihood of different CYP isoforms (e.g., CYP3A4, the most common drug-metabolizing enzyme) being responsible for these transformations. mdpi.com The models analyze factors like the accessibility of different sites on the molecule and the chemical reactivity of its hydrogen atoms.

The Triamcinolone Hexacetonide-13CD3 analog is particularly useful in this context. The C-D bond is stronger than the C-H bond. If the labeled position is a site of CYP-mediated oxidation, the reaction will proceed more slowly. This phenomenon, the kinetic isotope effect, can be predicted using computational models and confirmed experimentally. This makes the labeled compound an excellent tool for unequivocally identifying metabolic pathways. If metabolism is slowed, it confirms that this specific position is involved in a rate-determining metabolic step.

Table 4: Predicted Metabolic Profile of Triamcinolone Hexacetonide

| Predicted Metabolizing Enzyme | Predicted Transformation | Resulting Metabolite |

|---|---|---|

| Esterases | Hydrolysis of the hexacetonide ester | Triamcinolone Acetonide nih.gov |

| CYP3A4 (Predicted) | Hydroxylation at the 6β position | 6β-hydroxy-triamcinolone acetonide nih.gov |

| CYP Isoforms (Predicted) | Other Phase I oxidations | Minor hydroxylated species |

Future Directions and Emerging Research Avenues for Triamcinolone Hexacetonide 13cd3

Exploration of Novel Applications in Biomarker Discovery and Validation in Preclinical Research

The use of isotopically labeled compounds is instrumental in the discovery and validation of biomarkers, which are crucial for monitoring disease progression and therapeutic response in preclinical models. nih.gov Triamcinolone (B434) Hexacetonide-13CD3 can serve as a valuable internal standard for the accurate quantification of its unlabeled counterpart in biological matrices. sigmaaldrich.com This is particularly important in preclinical studies where precise measurement of drug concentrations is necessary to establish pharmacokinetic and pharmacodynamic relationships.

The validation of preclinical biomarkers is a multistep process that requires reproducible and accurate measurement. amgen.com By providing a stable, non-radioactive tracer, Triamcinolone Hexacetonide-13CD3 can enhance the reliability of analytical methods used in biomarker research.

Table 1: Potential Preclinical Biomarker Studies Utilizing this compound

| Research Area | Potential Biomarker Application | Rationale for Using this compound |

| Inflammatory Disease Models | Quantification of pro- and anti-inflammatory cytokines and enzymes in response to treatment. | Accurate measurement of drug levels to correlate with biomarker modulation. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Determination of drug exposure-response relationships. | Precise quantification of the active drug molecule in various tissues. |

| Drug Metabolism Studies | Identification and quantification of metabolites of Triamcinolone Hexacetonide. | Tracing the metabolic fate of the parent drug. |

Integration with Multi-Omics Technologies for Systems-Level Biological Understanding

The era of systems biology necessitates the integration of multiple "omics" data sets—genomics, proteomics, and metabolomics—to gain a holistic view of biological processes. nih.govmdpi.comsemanticscholar.org Isotope-labeled compounds like this compound are poised to play a pivotal role in these integrated analyses. By tracing the metabolic fate of the labeled steroid, researchers can connect its presence and metabolism to changes in protein expression (proteomics) and the broader metabolic profile (metabolomics). nih.govdovepress.com

For instance, in a preclinical model of an inflammatory condition, treatment with Triamcinolone Hexacetonide could be monitored using the labeled variant. Subsequent analysis of tissue or biofluids could reveal not only the concentration of the drug and its metabolites but also its impact on protein networks and metabolic pathways associated with inflammation and glucocorticoid receptor signaling. nih.gov

Table 2: Illustrative Multi-Omics Integration Study Design

| Omics Platform | Data Acquired | Potential Insights with this compound |

| Metabolomics | Quantification of endogenous and exogenous (drug-related) metabolites. | Direct measurement of drug metabolism and its impact on endogenous metabolic pathways. |

| Proteomics | Identification and quantification of protein expression changes. | Correlation of drug exposure with alterations in protein networks involved in the drug's mechanism of action. |

| Transcriptomics | Measurement of gene expression changes. | Understanding the upstream regulatory effects of the drug on gene transcription. |

Advancements in Targeted Isotope Labeling Technologies for Complex Steroid Analogs

The synthesis of complex, isotopically labeled steroids like this compound presents significant chemical challenges. nih.govcip.com.cnnih.gov However, recent advancements in synthetic organic chemistry and biocatalysis are paving the way for more efficient and selective labeling of intricate molecules. umich.edu These advancements are critical for producing the next generation of tracer compounds for biomedical research.

Challenges in labeling complex steroids often involve achieving high isotopic enrichment at specific molecular positions without altering the compound's chemical properties. sigmaaldrich.com The development of novel catalytic methods and purification techniques is crucial for overcoming these hurdles. nih.gov

Future research in this area will likely focus on:

Late-stage functionalization: Introducing isotopes at a later stage in the synthetic sequence to maximize efficiency.

Chemoenzymatic synthesis: Combining the selectivity of enzymes with the versatility of chemical synthesis to achieve precise labeling.

Improved purification methods: Developing more effective techniques to separate the labeled compound from its unlabeled precursor and other impurities. researchgate.net

Potential for Tracing and Understanding Disease-Specific Molecular Pathways in Advanced Research Models

A key application of isotopically labeled compounds is their ability to trace the dynamic processes within a living system. This compound can be used to investigate the molecular pathways affected by glucocorticoid therapy in advanced preclinical models, such as organoids and patient-derived xenografts. lidebiotech.com

By administering the labeled compound, researchers can follow its distribution, metabolism, and interaction with its target, the glucocorticoid receptor. This allows for a detailed examination of the downstream signaling cascades and their role in both the therapeutic effects and potential side effects of the drug. nih.govnih.gov For example, tracing the labeled steroid in a cancer model could elucidate how it modulates specific pathways to inhibit tumor growth or, conversely, how resistance mechanisms develop.

Q & A

Basic Research Questions

Q. How can researchers validate the synthesis of Triamcinolone Hexacetonide-13CD3 to ensure isotopic purity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the position and integration of the 13CD3 label. Compare spectral data with unlabeled triamcinolone hexacetonide to identify isotopic shifts. High-resolution mass spectrometry (HRMS) should quantify isotopic enrichment (e.g., ≥98% isotopic purity) by analyzing the [M+H]+ ion cluster .

- Data Analysis : Tabulate retention times, isotopic peak ratios (e.g., m/z 535 vs. 532 for unlabeled compound), and assign NMR signals to specific protons adjacent to the labeled site .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Triamcinolone-d6) to correct for matrix effects. Optimize chromatographic conditions (e.g., C18 column, gradient elution) to separate the labeled compound from endogenous interferents .

- Validation Parameters : Report lower limit of quantification (LLOQ, e.g., 0.28 ng/mL), linearity (R² >0.99), and intra-day precision (<15% CV) .

Q. How should researchers design in vitro release studies for this compound-loaded nanofibers?

- Experimental Design : Use electrospinning with chitosan/polyethylene oxide blends to create nanofibers. Characterize fiber morphology via scanning electron microscopy (SEM) and assess drug release in simulated ocular fluid (pH 7.4) using dialysis membranes .

- Kinetic Modeling : Fit release data to Higuchi or Korsmeyer-Peppas models to determine diffusion mechanisms .

Advanced Research Questions

Q. How can isotopic substitution (13CD3) influence the metabolic stability of Triamcinolone Hexacetonide in hepatic microsomes?

- Methodology : Conduct comparative metabolism studies using labeled vs. unlabeled compounds in human liver microsomes. Quantify metabolites via LC-MS/MS and calculate intrinsic clearance (CLint) differences.

- Data Interpretation : Use Michaelis-Menten kinetics to assess isotope effects on enzyme binding (Km) and catalytic efficiency (Vmax/Km). A higher Km for the labeled compound suggests reduced CYP3A4 affinity due to deuterium substitution .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound?

- Hypothesis Testing : Evaluate tissue-specific esterase activity impacting prodrug activation. Compare in vitro hydrolysis rates (e.g., plasma vs. synovial fluid) with in vivo pharmacokinetic (PK) profiles.

- Advanced Modeling : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and identify mismatches between cellular assays and animal data .

Q. How to optimize experimental parameters for tracing this compound metabolites in longitudinal studies?

- Workflow : Use stable isotope tracer techniques with timed blood/tissue sampling. Employ high-resolution mass spectrometry (HRMS) for non-targeted metabolite identification.

- Statistical Analysis : Apply multivariate analysis (PCA or PLS-DA) to distinguish labeled metabolites from background noise. Validate findings using synthetic reference standards .

Methodological Considerations

Q. How to ensure reproducibility when documenting this compound experimental protocols?

- Best Practices : Detail batch-specific parameters (e.g., solvent purity, reaction temperature ±0.5°C) and instrument calibration records. Reference primary literature for synthesis steps and validation criteria .

- Data Reporting : Include raw spectra, chromatograms, and statistical outputs (e.g., ANOVA tables) in supplementary materials .

Q. What statistical approaches are appropriate for analyzing dose-response data with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.